2-(4-bromophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
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Overview
Description
7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives
Preparation Methods
The synthesis of 7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multi-step reactions starting from readily available starting materialsCommon reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets in the body. It has been shown to inhibit certain enzymes and signaling pathways, leading to its neuroprotective and anti-inflammatory effects. The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparison with Similar Compounds
Similar compounds to 7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one include other triazolo-pyrimidine derivatives such as:
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C23H16BrN5O |
---|---|
Molecular Weight |
458.3g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C23H16BrN5O/c1-12-27-28-23-26-21-19(22(30)29(12)23)18(14-6-9-15(24)10-7-14)17-11-8-13-4-2-3-5-16(13)20(17)25-21/h2-7,9-10H,8,11H2,1H3,(H,25,26,28) |
InChI Key |
XVRQORRXQHQDHS-UHFFFAOYSA-N |
SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=C(C=C6)Br)C(=O)N12 |
Canonical SMILES |
CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=C(C=C6)Br)C(=O)N12 |
Origin of Product |
United States |
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